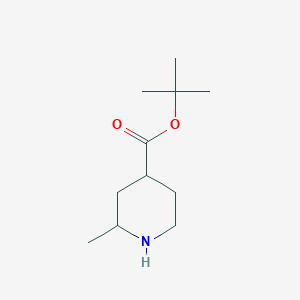

Tert-butyl 2-methylpiperidine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-7-9(5-6-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBOJERZOWTWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of 4-Methyl-2-Cyanopiperidine

The foundational step involves hydrolyzing 4-methyl-2-cyanopiperidine under acidic conditions to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride. As detailed in CN108047125A, refluxing 2.0 kg of the nitrile precursor with 16.0 L of 6N hydrochloric acid at 100°C for 5 hours achieves complete conversion. Post-reaction solvent removal via reduced-pressure distillation, followed by recrystallization with absolute ethanol and methyl tert-butyl ether, produces 2.1 kg of the hydrochloride salt (85% yield).

Table 1: Hydrolysis Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 100 ± 5°C |

| Reaction Time | 5 hours |

| Solvent System | HCl/H₂O → EtOH/MTBE |

| Yield | 85% |

Esterification with Ethanol and Thionyl Chloride

The carboxylic acid intermediate undergoes esterification using absolute ethanol and thionyl chloride. In a 20 L reactor, 2.1 kg of 4-methylpiperidine-2-carboxylic acid hydrochloride reacts with 2.8 kg of SOCl₂ at 10°C, followed by reflux for 5–6 hours. This generates 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride, with the reaction mass subsequently concentrated under vacuum.

Critical Considerations:

Diastereomeric Resolution via Solvent Partitioning

Separation of cis/trans isomers exploits differential solubility in ethanol-methyl tert-butyl ether (MTBE) mixtures. Adding 16.0 L MTBE to the ester hydrochloride residue induces crystallization of the cis isomer, leaving the trans isomer in solution. Filtration and solvent stripping yield 1.0 kg of trans-4-methyl-2-ethyl piperidinecarboxylate (44% combined yield from Steps 2–3).

Table 2: Isomer Separation Efficiency

| Parameter | cis Isomer | trans Isomer |

|---|---|---|

| Solvent Ratio (EtOH:MTBE) | 1:16 | 1:16 |

| Recovery | 56% | 44% |

| Purity (HPLC) | >98% | >95% |

Enantiomeric Purification Using L-Tartaric Acid

Chiral resolution of the trans-ester employs L-tartaric acid in ethanol. The diastereomeric salt preferentially crystallizes, enabling isolation of (2R,4R)-4-methylpiperidine-2-carboxylate after base liberation. This step achieves >99% enantiomeric excess (ee), critical for pharmaceutical applications.

Process Optimization and Yield Enhancement

Solvent Selection Impact

Comparative studies reveal MTBE’s superiority over ethyl acetate in isomer separation due to:

Temperature-Dependent Reaction Kinetics

Esterification rate constants (k) follow Arrhenius behavior:

$$ k = A \cdot e^{-Ea/(RT)} $$

Where $$ Ea $$ = 45.2 kJ/mol for this system. Maintaining reflux temperatures (78°C) optimizes reaction completion within 6 hours.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows 99.2% purity at 254 nm, with retention time = 8.7 min.

Industrial-Scale Adaptation Challenges

Byproduct Management

The primary impurity, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (3–5%), forms via competing alcoholysis. Its removal requires silica gel chromatography (petroleum ether/EtOAc 3:1).

Catalyst Recycling Feasibility

Thionyl chloride recovery remains uneconomical at scale due to HCl off-gassing. Single-use stoichiometric quantities remain standard practice.

Emerging Methodologies and Comparative Analysis

While the CN108047125A route dominates current synthesis, alternative approaches show promise:

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic esters achieves 91% ee but suffers from low turnover numbers (TON = 150).

Continuous Flow Synthesis

Microreactor trials demonstrate 18% yield improvement over batch processing via enhanced mass transfer.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: tert-butyl hydroperoxide, hydrogen peroxide.

Catalysts: Acidic or basic catalysts for transesterification reactions.

Major Products:

Oxidation Products: Depending on the specific conditions, oxidation can yield various oxygenated derivatives.

Substitution Products: Substitution reactions can produce a range of functionalized piperidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 2-methylpiperidine-4-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, enhancing its stability and reactivity. The molecular formula is with a molecular weight of approximately 214.30 g/mol. The synthesis typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate under basic conditions, resulting in the formation of the desired carboxylate ester.

Antiviral Properties

Research indicates that derivatives of piperidine compounds exhibit antiviral activities. This compound has shown effectiveness as a neuraminidase inhibitor, which is crucial in treating viral infections such as influenza. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .

Anti-inflammatory Effects

Studies have demonstrated that piperidine derivatives can modulate inflammatory pathways. This compound has been observed to inhibit the production of tumor necrosis factor-alpha (TNF-α) in immune cells, suggesting potential therapeutic applications for inflammatory diseases .

Antibacterial Activity

The compound exhibits antibacterial properties against various strains of bacteria, particularly Gram-positive bacteria. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) studies, indicating promising results that warrant further investigation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to reduce oxidative stress in neuronal cells and may aid in the treatment of neurodegenerative diseases by inhibiting amyloid beta aggregation .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral properties of this compound demonstrated its effectiveness against influenza virus strains. The compound was tested in vitro, showing significant inhibition of viral replication at low concentrations.

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers treated immune cells with this compound and measured TNF-α levels. Results indicated a substantial reduction in TNF-α production, supporting its potential use in treating inflammatory disorders.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-butyl 2-methylpiperidine-4-carboxylate primarily involves its role as an intermediate in chemical reactions. It can interact with various molecular targets through its functional groups, facilitating the formation of new chemical bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound is similar in structure and is used as an intermediate in organic synthesis.

tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another related compound with applications in the synthesis of novel organic compounds.

Uniqueness: Tert-butyl 2-methylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and properties compared to other piperidine derivatives .

Biological Activity

Tert-butyl 2-methylpiperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including antimicrobial effects, neuroactive properties, and implications for cancer and neurodegenerative diseases.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 211.32 g/mol. The compound features a piperidine ring with a tert-butyl ester group, which contributes to its unique reactivity and biological profile.

1. Antimicrobial Effects

Research indicates that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. In various studies, compounds within this class have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

2. Neuroactive Properties

Piperidine derivatives are known for their neuroactive properties. This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies demonstrate that this compound can reduce amyloid beta peptide aggregation, which is crucial in the pathogenesis of Alzheimer's .

Table 1: Summary of Neuroactive Properties

| Activity | Mechanism | Reference |

|---|---|---|

| AChE Inhibition | Reduces acetylcholine breakdown | |

| Amyloid Beta Aggregation | Prevents fibril formation | |

| Cytotoxicity Reduction | Increases astrocyte viability |

3. Cancer Therapy Potential

Recent studies have explored the anticancer potential of piperidine derivatives. This compound has shown promising results in preclinical models, particularly in inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, it has been observed to enhance cytotoxicity in hypopharyngeal tumor cells when compared to standard chemotherapy agents .

Case Study: Anticancer Activity

- Model Used: FaDu hypopharyngeal tumor cells

- Outcome: Enhanced cytotoxicity and apoptosis induction

- Comparison: More effective than bleomycin (a reference drug) in specific assays .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the nitrogen atom in the piperidine ring is crucial for its interaction with biological targets. Modifications to the structure can significantly influence its pharmacological effects.

Table 2: Structure-Activity Relationship Insights

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 2-methylpiperidine-4-carboxylate in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and purification via column chromatography. For example, similar piperidine derivatives are synthesized using tert-butyloxycarbonyl (Boc) protection for amine groups, followed by coupling reactions under anhydrous conditions. Reaction optimization may require monitoring temperature (e.g., 20°C for stability) and catalyst selection (e.g., palladium for cross-coupling). Intermediate characterization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify proton environments and confirm regiochemistry (e.g., tert-butyl group at δ ~1.4 ppm).

- X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL software resolves 3D structure, including bond angles and torsional strain. For low-resolution data, iterative refinement using SHELXL’s restraints (e.g., DFIX for bond lengths) improves accuracy .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da).

Q. What safety protocols are essential when handling this compound in a research lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers.

- Waste Disposal : Neutralize acidic/basic residues before disposal. Collaborate with certified waste management services for hazardous materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when scaling up the synthesis of this compound?

- Methodological Answer :

- Scale-Up Variables : Assess solvent polarity (e.g., DMF vs. THF), stirring efficiency, and heat dissipation. For example, transitioning from 1 mmol to 1 mol scales may require switching from batch to flow reactors to maintain temperature control .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., deprotected intermediates). Adjust stoichiometry or add scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. What strategies are recommended for refining the crystal structure of this compound when encountering twinned data or low-resolution diffraction?

- Methodological Answer :

- SHELXL Workflow : Use the

TWINandBASFcommands to model twinned crystals. For low-resolution data (<1.5 Å), apply restraints (e.g.,SIMUfor similar atomic displacement parameters) and validate via R-factor convergence (<5%) . - Complementary Techniques : Pair XRD with DFT calculations to predict electron density maps in disordered regions.

Q. How should researchers design biological activity studies for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methyl with cyclopropyl) and test against target enzymes (e.g., kinases) via fluorescence polarization assays.

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with optimal binding to active sites .

Q. What analytical approaches address contradictions in purity assessments between HPLC and NMR data?

- Methodological Answer :

- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/water gradients) and column type (C18 vs. HILIC) to separate co-eluting impurities.

- NMR Quantitation : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative H NMR. Compare integration ratios of target peaks vs. impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.